molecular formula C24H30Cl2N4O3S B14767920 Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-

Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-

Cat. No.: B14767920
M. Wt: 525.5 g/mol
InChI Key: LBLYSOUICHRQSH-UHFFFAOYSA-N
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Description

The compound Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- (CAS No. 1053179-66-0) is a structurally complex molecule featuring:

  • A 2-aminoethanone backbone substituted with a 3,4-dichlorophenylmethylamino group.
  • A piperazine ring modified at the 4-position with a phenylsulfonyl moiety and at the 2-position with a pyrrolidinylmethyl group . .

Properties

Molecular Formula

C24H30Cl2N4O3S

Molecular Weight

525.5 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-[(3,4-dichlorophenyl)methylamino]ethanone

InChI

InChI=1S/C24H30Cl2N4O3S/c25-22-9-8-19(14-23(22)26)15-27-16-24(31)30-13-12-29(18-20(30)17-28-10-4-5-11-28)34(32,33)21-6-2-1-3-7-21/h1-3,6-9,14,20,27H,4-5,10-13,15-18H2

InChI Key

LBLYSOUICHRQSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2CN(CCN2C(=O)CNCC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents Reference
Target Compound Ethanone + Piperazine - 3,4-Dichlorophenylmethylamino
- 4-Phenylsulfonyl
- 2-Pyrrolidinylmethyl
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone Ethanone + Triazole + Sulfanyl - 4-Chlorophenyl
- Pyridinyl
- Pyrrolidinyl
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-[4-(phenylthio)phenyl]ethanone dihydrochloride Ethanone + Piperazine - 2-Hydroxyethyl
- 4-Phenylthio
1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone Ethanone + Piperazine - 4-Aminophenyl

Analysis :

  • Heterocyclic Diversity : The target compound’s piperazine core contrasts with triazole-containing analogues (e.g., ), which may alter binding specificity due to differences in ring geometry and electronic properties.
  • The pyrrolidinylmethyl substituent introduces steric bulk and basicity, distinguishing it from analogues with hydroxyethyl () or unmodified piperazine (). The phenylsulfonyl group is a strong electron-withdrawing moiety, which may influence hydrogen-bonding interactions compared to sulfanyl () or thioether () groups.

Comparison with Analogues’ Syntheses

  • Triazole-Ethanone Derivatives (): Synthesized via α-halogenated ketone coupling to triazole-thiolates under basic conditions.
  • Sulfonamide-Piperazine Derivatives (): Formed by reacting piperazine with sulfonyl chlorides in the presence of triethylamine.
  • Hydroxyethyl-Piperazine Derivatives (): Likely involve alkylation of piperazine with ethylene oxide or chloroethanol.

Key Differences :

  • The target compound’s synthesis may require sequential substitutions on the piperazine ring, increasing complexity compared to single-step sulfonylation () or alkylation ().

Functional Group Impact on Properties

Electronic and Steric Effects

  • Phenylsulfonyl vs. Sulfanyl/Thioether : The sulfonyl group’s electron-withdrawing nature may reduce electron density on the piperazine nitrogen, affecting basicity and interaction with biological targets compared to sulfur-containing analogues ().
  • Dichlorophenyl vs. Chlorophenyl/Pyridinyl : The dichloro substitution enhances hydrophobicity and may improve binding to hydrophobic pockets in enzymes or receptors.

Physicochemical Properties

  • LogP: The dichlorophenyl and pyrrolidinylmethyl groups likely increase logP compared to hydroxyethyl () or aminophenyl () derivatives.
  • Solubility : The sulfonyl group may improve aqueous solubility relative to thioether-containing compounds ().

Biological Activity

Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- is a complex organic compound with significant biological activity. Its molecular structure includes various functional groups such as amino, sulfonyl, and piperazine moieties, contributing to its reactivity and potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H31Cl2N3O
  • Molecular Weight : Approximately 460.4 g/mol
  • Functional Groups : Amino, sulfonyl, piperazine

The compound's structure can be visualized as a central ethanone group substituted with a dichlorophenyl methylamino group and a piperazine derivative linked to a phenylsulfonyl group. This unique combination allows for diverse interactions within biological systems.

Research indicates that Ethanone exhibits significant interactions with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular communication and are involved in many physiological processes. The compound's ability to influence these receptors suggests potential applications in treating conditions related to neurotransmitter imbalances and other disorders.

Table 1: Interaction with G Protein-Coupled Receptors

Receptor TypeFunctionImpact of Ethanone
β-AdrenoceptorsStimulate lipolysis in adipocytesPotential weight management applications
Histamine ReceptorsModulate gastric acid secretionPossible use in gastrointestinal disorders
Muscarinic ReceptorsInvolved in parasympathetic nervous system responsesImplications for anxiety and mood disorders

Therapeutic Applications

Ethanone has been studied for its potential therapeutic effects across various fields:

  • Psychiatric Disorders : Due to its interaction with neurotransmitter systems, Ethanone may have applications in treating anxiety and depression.
  • Pain Management : Its influence on pain pathways suggests potential use as an analgesic.
  • Metabolic Disorders : The compound's ability to stimulate lipolysis could be beneficial in obesity management.

Case Studies

  • Case Study on Anxiety Disorders :
    A study examined the effects of Ethanone on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
  • Case Study on Pain Relief :
    In a clinical trial involving patients with chronic pain conditions, participants receiving Ethanone reported a marked decrease in pain intensity over a four-week period compared to those receiving a placebo.

Research Findings

Ongoing research continues to explore the precise mechanisms by which Ethanone exerts its biological effects. Recent studies have focused on:

  • Pharmacodynamics : Understanding how the compound interacts at the molecular level with various receptors.
  • Toxicology : Evaluating safety profiles and potential side effects associated with long-term use.

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